Methyl 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate
Description
Methyl 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate is a pyrazole-based compound characterized by a nitro group at position 3, a methyl carboxylate ester at position 5, and a 2-chloro-4-fluorobenzyl substituent at position 1 of the pyrazole ring.
Properties
Molecular Formula |
C12H9ClFN3O4 |
|---|---|
Molecular Weight |
313.67 g/mol |
IUPAC Name |
methyl 2-[(2-chloro-4-fluorophenyl)methyl]-5-nitropyrazole-3-carboxylate |
InChI |
InChI=1S/C12H9ClFN3O4/c1-21-12(18)10-5-11(17(19)20)15-16(10)6-7-2-3-8(14)4-9(7)13/h2-5H,6H2,1H3 |
InChI Key |
UJEVPGSUCUQCRS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN1CC2=C(C=C(C=C2)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Deprotonation Step : Conducted at 0–25°C in tetrahydrofuran (THF), achieving >90% conversion efficiency. Excess Grignard reagent (1.2–1.5 equivalents) ensures complete deprotonation.
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Carbonylation Step : Performed under 1–3 atm CO₂ pressure at 40–60°C. The use of dimethylformamide (DMF) as a co-solvent enhances CO₂ solubility, improving carboxylation yields to 85–92%.
Advantages and Limitations
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Advantages :
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Eliminates intermediate purification, enabling a one-pot workflow.
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Scalable to kilogram quantities with minimal byproduct formation.
-
-
Limitations :
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Requires anhydrous conditions and strict temperature control.
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Grignard reagents pose handling challenges due to moisture sensitivity.
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Cyclocondensation of Hydrazine Derivatives
Formation of the Pyrazole Core
The pyrazole ring is constructed via cyclocondensation between hydrazine derivatives and β-keto esters. For methyl 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate, this involves:
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Synthesis of 2-Chloro-4-Fluorobenzyl Hydrazine : Prepared by reacting 2-chloro-4-fluorobenzyl chloride with hydrazine hydrate in ethanol at reflux (78°C, 12 hours).
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Cyclocondensation with β-Keto Ester : The hydrazine derivative reacts with ethyl 3-nitroacetoacetate in acetic acid under reflux, forming the 3-nitro-pyrazole intermediate.
Esterification and Functionalization
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The intermediate carboxylic acid is esterified using methanol and thionyl chloride (SOCl₂) at 0°C, achieving 75–80% yield.
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Critical parameters include stoichiometric control of SOCl₂ (1.1 equivalents) and rapid quenching to prevent over-esterification.
Challenges in Regioselectivity
-
Competing formation of 4-nitro regioisomers occurs if reaction temperatures exceed 80°C.
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Polar solvents (e.g., DMF) favor the desired 3-nitro product by stabilizing transition states through hydrogen bonding.
Multi-Component One-Pot Synthesis
Inspired by Ultrasound-Assisted Catalysis
Building on methodologies for analogous pyrano[2,3-c]pyrazoles, a four-component reaction could hypothetically synthesize the target compound:
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Reactants : Ethyl acetoacetate, 2-chloro-4-fluorobenzyl hydrazine, methyl nitroacetate, and malononitrile.
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Catalyst : Indium(III) chloride (InCl₃, 20 mol%) in 50% aqueous ethanol.
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Conditions : Ultrasound irradiation (25 kHz) at 40°C for 20–30 minutes.
Mechanistic Pathway
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Step 1 : InCl₃ catalyzes Knoevenagel condensation between ethyl acetoacetate and malononitrile, forming an α,β-unsaturated nitrile.
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Step 2 : Nucleophilic attack by the hydrazine derivative generates the pyrazole ring.
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Step 3 : Esterification with methyl nitroacetate introduces the nitro and carboxylate groups simultaneously.
Yield and Selectivity
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Ultrasound irradiation enhances mass transfer, reducing reaction time by 60% compared to conventional heating.
Comparative Analysis of Synthesis Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine and fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Aqueous acid or base.
Major Products
Reduction: Amino derivative of the pyrazole compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acid derivative.
Scientific Research Applications
Methyl 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzyl group with chlorine and fluorine substitutions may enhance the compound’s binding affinity to certain enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
Compound A : (1R,2R,8aS)-1-((5-((2-Chloro-4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,5,5,8a-tetramethyldecahydronaphthalen-2-ol (H6)
- Key Differences : Replaces the pyrazole ring with a 1,3,4-oxadiazole scaffold and introduces a thioether linkage.
- Impact: The oxadiazole ring may enhance metabolic stability compared to pyrazole, while the thioether group could increase lipophilicity.
Compound B : 1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde
- Key Differences : Features a trifluoromethyl group (strong electron-withdrawing) and a sulfanyl substituent instead of nitro and benzyl groups.
- Impact : The trifluoromethyl group enhances thermal stability and resistance to hydrolysis. The sulfanyl group may participate in hydrogen bonding, influencing target binding. The aldehyde moiety introduces electrophilic reactivity absent in the target compound.
Compound C : Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate
- Key Differences : Incorporates a thiazole ring fused to the pyrazole and uses ethyl instead of methyl for the carboxylate ester.
- The ethyl ester may improve metabolic stability compared to methyl esters, which hydrolyze faster in vivo.
Compound D : Methyl 1-(difluoromethyl)-3-nitro-1H-pyrazole-5-carboxylate
- Key Differences : Substitutes the 2-chloro-4-fluorobenzyl group with a difluoromethyl group.
- The absence of the benzyl ring eliminates steric bulk, possibly enhancing membrane permeability.
Electronic and Steric Effects
¹ Estimated using fragment-based methods.
- Nitro Group : Present in both the target compound and Compound D, it enhances electrophilicity, facilitating interactions with nucleophilic biological targets (e.g., cysteine residues in enzymes).
- Benzyl vs. Phenyl Substituents : The 2-chloro-4-fluorobenzyl group in the target compound introduces steric hindrance and directional electronic effects, which may improve target specificity compared to simpler phenyl groups in Compound C.
Biological Activity
Methyl 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate is a compound that belongs to the pyrazole class of heterocyclic compounds. Pyrazoles have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article focuses on the biological activity of this specific compound, synthesizing available research findings and data.
- Molecular Formula : C12H10ClF N4O3
- Molecular Weight : 304.69 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of electron-withdrawing groups such as chloro and nitro enhances the compound's reactivity and potential for redox reactions, which are crucial in biological systems.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have shown potent activity against both Gram-positive and Gram-negative bacteria. The structure of this compound suggests it may possess similar properties due to the presence of the nitro group, which is known to enhance antibacterial activity.
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| This compound | Antibacterial | TBD |
| Standard Antibiotic (e.g., Ciprofloxacin) | Antibacterial | 2 |
Anticancer Activity
Recent studies have explored the anticancer potential of pyrazole derivatives. For example, certain pyrazoles have been reported to inhibit cell proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest. The nitro group in this compound may contribute to its potential anticancer activity by affecting cellular signaling pathways.
Study on Related Pyrazoles
A study published in Frontiers in Pharmacology highlighted several pyrazole derivatives that exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could be evaluated for similar effects given its structural similarities .
In Vivo Studies
In vivo studies on pyrazole compounds have shown efficacy against various pathogens and inflammation models. For instance, a compound structurally related to this compound was tested for its ability to reduce tumor growth in xenograft models, showcasing the potential for anticancer applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
